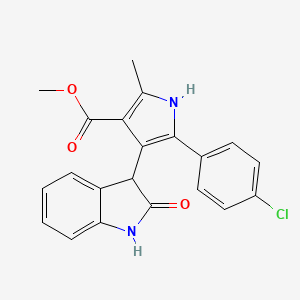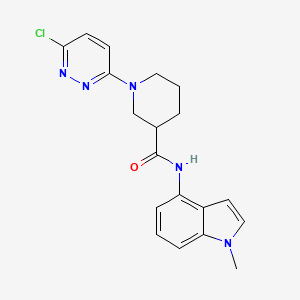
2-Methyl-4-(2-oxoindoline-3-yl)-5-(4-chlorophenyl)-1H-pyrrole-3-carboxylic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-(2-oxoindoline-3-yl)-5-(4-chlorophenyl)-1H-pyrrole-3-carboxylic acid methyl ester is a complex organic compound that belongs to the class of pyrrole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(2-oxoindoline-3-yl)-5-(4-chlorophenyl)-1H-pyrrole-3-carboxylic acid methyl ester typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrole Ring: This can be achieved through a condensation reaction between a suitable aldehyde and an amine.
Introduction of the Indoline Moiety: This step might involve a cyclization reaction to form the indoline structure.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions might lead to the formation of reduced pyrrole or indoline derivatives.
Substitution: The compound can participate in substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while substitution could introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique structure and biological activity.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, it might interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The indoline and pyrrole moieties could play a crucial role in binding to these targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-4-(2-oxoindoline-3-yl)-5-phenyl-1H-pyrrole-3-carboxylic acid methyl ester
- 2-Methyl-4-(2-oxoindoline-3-yl)-5-(4-fluorophenyl)-1H-pyrrole-3-carboxylic acid methyl ester
Uniqueness
The presence of the 4-chlorophenyl group in 2-Methyl-4-(2-oxoindoline-3-yl)-5-(4-chlorophenyl)-1H-pyrrole-3-carboxylic acid methyl ester might confer unique biological activities or chemical reactivity compared to its analogs. This could make it a valuable compound for specific applications in research and industry.
Propiedades
Fórmula molecular |
C21H17ClN2O3 |
|---|---|
Peso molecular |
380.8 g/mol |
Nombre IUPAC |
methyl 5-(4-chlorophenyl)-2-methyl-4-(2-oxo-1,3-dihydroindol-3-yl)-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C21H17ClN2O3/c1-11-16(21(26)27-2)18(19(23-11)12-7-9-13(22)10-8-12)17-14-5-3-4-6-15(14)24-20(17)25/h3-10,17,23H,1-2H3,(H,24,25) |
Clave InChI |
KHTDEQDDEDYTDF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(N1)C2=CC=C(C=C2)Cl)C3C4=CC=CC=C4NC3=O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[3-(1H-benzimidazol-2-yl)propyl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide](/img/structure/B14934200.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B14934210.png)
![N-(1-benzylpiperidin-4-yl)-2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B14934211.png)

![4,7-dimethoxy-1-methyl-N-{3-[2-(morpholin-4-yl)ethoxy]phenyl}-1H-indole-2-carboxamide](/img/structure/B14934224.png)
![4-(1H-indol-3-yl)-1-[4-(1H-indol-3-ylacetyl)piperazin-1-yl]butan-1-one](/img/structure/B14934231.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B14934238.png)
![2-(1,3-benzodioxol-5-yl)-5-methyl-2,3,9,10,11,12-hexahydro-4H,8H-benzo[c]pyrano[2,3-f]chromene-4,8-dione](/img/structure/B14934248.png)
![2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trifluorophenyl)acetamide](/img/structure/B14934255.png)
![1-(4-fluoro-1H-indazol-3-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14934269.png)

